4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester, commonly known as Rimegepant, is an innovative pharmaceutical compound primarily utilized for the acute treatment of migraines. Developed by Biohaven Pharmaceuticals, Rimegepant received FDA approval on February 27, 2020, and was subsequently approved in Europe in April 2022 for both treatment and prevention of migraines. This compound belongs to the class of organic compounds known as imidazopyridines and specifically functions as a calcitonin gene-related peptide receptor antagonist .
The synthesis of Rimegepant involves multiple steps that include the preparation of key intermediates and their subsequent reactions.
The molecular formula for Rimegepant is with a molecular weight of approximately 534.56 g/mol .
Rimegepant features a complex structure characterized by:
The structural representation highlights significant functional groups that are essential for its interaction with biological targets .
Rimegepant undergoes several chemical reactions during its synthesis:
These reactions are optimized for yield and selectivity to ensure high purity and efficacy of the final product .
Rimegepant operates as an antagonist to the calcitonin gene-related peptide receptor, which plays a pivotal role in migraine pathophysiology.
Rimegepant's primary application lies in its use as an acute treatment for migraines. It provides an alternative to traditional treatments such as triptans, particularly for patients who may not respond well to those medications or experience adverse effects.
Beyond migraine treatment, ongoing research explores potential applications in other headache disorders and even broader neurological conditions due to its mechanism involving CGRP pathways .
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.:
CAS No.: 80751-52-6
CAS No.: